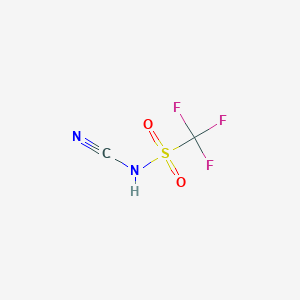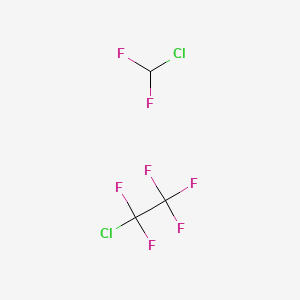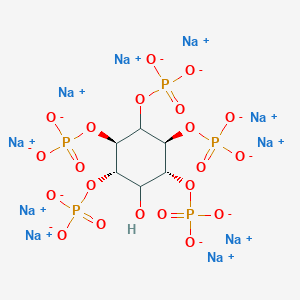
myo-Inositol 1,2,3,4,6-pentakis(dihydrogen phosphate) decasodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
myo-Inositol 1,2,3,4,6-pentakis(dihydrogen phosphate) decasodium salt is a complex organic compound that plays a significant role in various biochemical processes. It is an intermediate in inositol phosphate metabolism and has a profound impact on cellular regulation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of myo-Inositol 1,2,3,4,6-pentakis(dihydrogen phosphate) decasodium salt typically involves the phosphorylation of myo-inositol. This process can be achieved through various chemical routes, including the use of phosphorylating agents such as phosphorus oxychloride or polyphosphoric acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves high-pressure liquid chromatography (HPLC) to ensure purity and consistency. The compound is usually stored at low temperatures to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
myo-Inositol 1,2,3,4,6-pentakis(dihydrogen phosphate) decasodium salt undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield inositol phosphates with higher oxidation states, while reduction may produce lower oxidation state compounds .
Applications De Recherche Scientifique
myo-Inositol 1,2,3,4,6-pentakis(dihydrogen phosphate) decasodium salt has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other inositol phosphates.
Biology: Plays a role in cellular signaling and regulation.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets and pathways. It is involved in the regulation of various cellular processes, including signal transduction and metabolic pathways. The exact mechanism of action involves the binding of the compound to specific receptors or enzymes, leading to changes in cellular activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- myo-Inositol 1,2,3,4,5-pentakis(dihydrogen phosphate) decasodium salt
- myo-Inositol 1,2,3,5,6-pentakis(dihydrogen phosphate) decasodium salt
- Phytic acid (myo-Inositol hexakis(dihydrogen phosphate))
Uniqueness
myo-Inositol 1,2,3,4,6-pentakis(dihydrogen phosphate) decasodium salt is unique due to its specific phosphorylation pattern, which imparts distinct biochemical properties. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C6H7Na10O21P5 |
|---|---|
Poids moléculaire |
799.87 g/mol |
Nom IUPAC |
decasodium;[(1R,2S,4R,5S)-3-hydroxy-2,4,5,6-tetraphosphonatooxycyclohexyl] phosphate |
InChI |
InChI=1S/C6H17O21P5.10Na/c7-1-2(23-28(8,9)10)4(25-30(14,15)16)6(27-32(20,21)22)5(26-31(17,18)19)3(1)24-29(11,12)13;;;;;;;;;;/h1-7H,(H2,8,9,10)(H2,11,12,13)(H2,14,15,16)(H2,17,18,19)(H2,20,21,22);;;;;;;;;;/q;10*+1/p-10/t1?,2-,3+,4+,5-,6?;;;;;;;;;; |
Clé InChI |
GFGCWCIISVRGOQ-FIEXBRBGSA-D |
SMILES isomérique |
[C@H]1([C@H](C([C@H]([C@@H](C1O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
SMILES canonique |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Amino-2,2-difluorobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13423259.png)
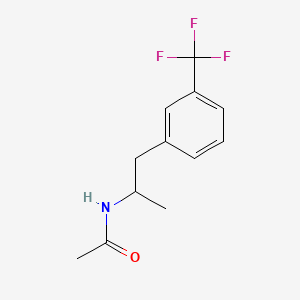
![4-[Bis(2-bromoethyl)amino]phenyl 4-(trifluoromethyl)benzoate](/img/structure/B13423266.png)
![Tert-butyl 4-[6-[[5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridin-2-yl]diazenyl]pyridin-3-yl]piperazine-1-carboxylate](/img/structure/B13423270.png)
![2-(4-Chlorophenyl)-4-(dimethylamino)-2-[2-(dimethylamino)ethyl]butanenitrile Dihydrochloride](/img/structure/B13423278.png)

![1-O-(2-hydroxyethyl) 10-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] decanedioate](/img/structure/B13423290.png)
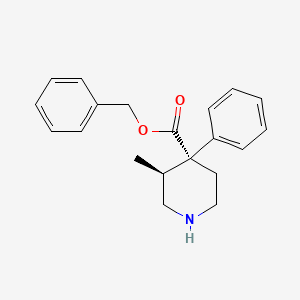
amino]-2-propylpentane-nitrile Hydrochloride; Verapamil Hydrochloride Imp. O (EP) as Hydrochloride; Verapamil Hydrochloride Impurity O as Hydrochloride; Verapamil Impurity O as Hydrochloride](/img/structure/B13423303.png)
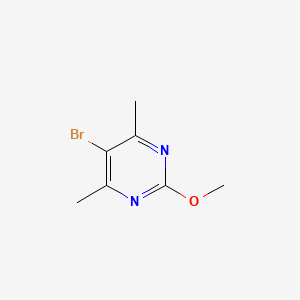
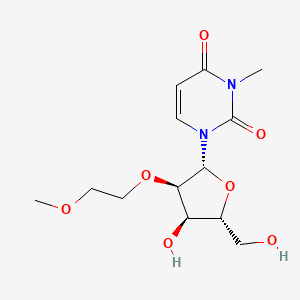
![4-[(1,1-Dioxidobenzo[d]isothiazol-3-yl)(methyl)amino]phenyl Acrylate](/img/structure/B13423315.png)
